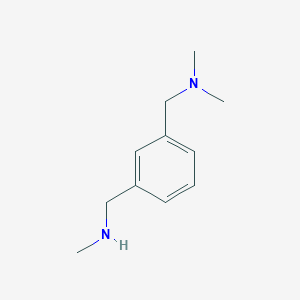

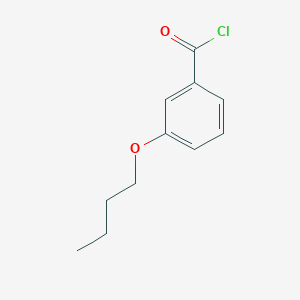

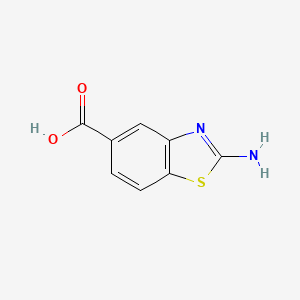

![molecular formula C7H5BrO4S B1288089 7-溴-2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羧酸 CAS No. 879896-63-6](/img/structure/B1288089.png)

7-溴-2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is not directly discussed in the provided papers. However, the papers do discuss related brominated heterocyclic compounds, which can offer insights into the chemical behavior and synthesis of similar structures. The first paper describes the synthesis of a brominated quinoline derivative, while the second paper outlines the synthesis of a brominated benzodiazepine derivative . These compounds share the bromine substituent and the presence of a carboxylic acid group with the compound , suggesting potential similarities in reactivity and synthesis pathways.

Synthesis Analysis

The synthesis of related brominated compounds involves starting from brominated anilines or bromazepam, followed by various chemical transformations. In the first paper, a modified Conrad-Limpach procedure is used, which is a method for synthesizing quinolines, followed by a nucleophilic non-isotopic exchange . The second paper discusses a synthesis pathway starting from bromazepam, involving acylation and hydrolysis steps, as well as a hexamine cyclization to form the desired product . These methods could potentially be adapted for the synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is not analyzed in the provided papers, the structures of the discussed compounds feature bromine atoms and carboxylic acid groups, which are likely to influence the electronic and steric properties of the molecules. The presence of these functional groups can affect the molecule's reactivity, stability, and interaction with other chemical species .

Chemical Reactions Analysis

The papers describe various chemical reactions that the synthesized compounds undergo. For example, the brominated quinoline derivative can participate in nucleophilic exchanges, while the brominated benzodiazepine derivative is capable of undergoing thermal rearrangement and reactions with manganese(III) acetate to yield different products . These reactions highlight the reactivity of brominated heterocycles and their potential to undergo transformation into various other chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid are not directly reported in the papers. However, the properties of brominated compounds generally include higher molecular weights and densities compared to their non-brominated counterparts, as well as potential changes in solubility and melting points due to the presence of the bromine atom and the carboxylic acid group . These properties are important for understanding the compound's behavior in different environments and its suitability for various applications.

科学研究应用

抗惊厥潜力

研究已发现 7-溴-2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羧酸的衍生物作为潜在的抗惊厥药。一项研究合成了乙基 7-({2-[(取代)羰基]肼基}羰基)-2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羧酸及其硫代氨基脲对应物,它们在最大电休克诱发的癫痫发作和戊四氮卓诱发的惊厥模型中均表现出对诱发惊厥的显着保护作用,其中萘氧基取代衍生物显示出非常好的反应 (Kulandasamy et al., 2010).

固态表征和应用

另一项研究重点关注 2,3-二氢噻吩并[3,4-b][1,4]二噁英-2-羧酸 (EDOTacid) 的固态表征,EDOTacid 是一种用于将亲水性引入由 3,4-乙撑二氧噻吩 (EDOT) 衍生物合成的共聚物的共聚单体。通过表征晶体结构和物理性质,该研究旨在增强其在各个领域的适用性 (Subramanian et al., 2019).

CCR5 拮抗剂的合成

该化合物还可用作合成口服活性 CCR5 拮抗剂的前体,证明了 7-溴-2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羧酸在药物化学合成途径中的多功能性。所描述的方法强调了一种合成拮抗剂的实用方法,突出了该化合物在药物开发中的效用 (Ikemoto et al., 2005).

电催化和电致变色应用

研究还探索了在电催化和电致变色材料的合成中使用 7-溴-2,3-二氢噻吩并[3,4-b][1,4]二噁英-5-羧酸衍生物。通过将这些衍生物掺入聚合物中,研究人员旨在为生物传感器和其他电子应用开发先进材料,突出了该化合物在材料科学和工程学中的重要性 (Akpinar et al., 2012).

安全和危害

属性

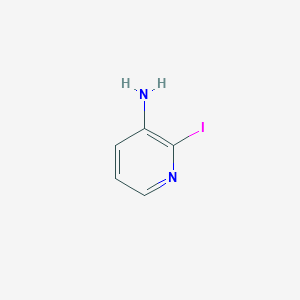

IUPAC Name |

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIURUSHZGLZLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2O1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594641 |

Source

|

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879896-63-6 |

Source

|

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。